Iso Furosemide Iso Furosemide Fluosemide Impurity A is a Furosemide derivative.
Brand Name: Vulcanchem
CAS No.: 4818-59-1
VCID: VC0195196
InChI: InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)11(21(14,18)19)4-8(9)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)
SMILES: C1=COC(=C1)CNC2=C(C=C(C(=C2)Cl)C(=O)O)S(=O)(=O)N
Molecular Formula: C12H11ClN2O5S
Molecular Weight: 330.75

Iso Furosemide

CAS No.: 4818-59-1

Cat. No.: VC0195196

Molecular Formula: C12H11ClN2O5S

Molecular Weight: 330.75

Purity: > 95%

* For research use only. Not for human or veterinary use.

Iso Furosemide - 4818-59-1

Specification

CAS No. 4818-59-1
Molecular Formula C12H11ClN2O5S
Molecular Weight 330.75
IUPAC Name 2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)11(21(14,18)19)4-8(9)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)
SMILES C1=COC(=C1)CNC2=C(C=C(C(=C2)Cl)C(=O)O)S(=O)(=O)N
Appearance Off-White Solid
Melting Point 187-189°C

Introduction

Chemical Structure and Properties

Iso Furosemide, as an isomer of furosemide, maintains the key structural elements that confer loop diuretic activity while featuring a distinct spatial arrangement of its functional groups. The chemical structure of Iso Furosemide contains a sulfamoylbenzoic acid core with specific substitutions that determine its pharmacological profile. The compound features a chlorine atom at the 4-position of the benzene ring, a furanylmethylamino group at the 2-position, and a sulfamoyl group at the 5-position.

The physical properties of Iso Furosemide include a molecular weight of 330.75 g/mol, appearing as a white to off-white crystalline powder. The compound exhibits limited water solubility, consistent with many sulfonamide diuretics, which influences its pharmaceutical formulation and bioavailability. The solubility profile shows increased dissolution in alkaline solutions due to the acidic nature of the carboxylic acid moiety.

Table 1 presents a comparison of the physical properties between Iso Furosemide and Furosemide:

PropertyIso FurosemideFurosemide
Molecular FormulaC12H11ClN2O5SC12H11ClN2O5S
Molecular Weight330.75 g/mol330.75 g/mol
AppearanceWhite to off-white crystalline powderWhite to slightly yellow crystalline powder
Melting Point205-210°C (estimated)206-212°C
Solubility in WaterSlightly solubleSlightly soluble (73.1 mg/L at 30°C)
Log PApproximately 2.0 (estimated)2.03
pKaApproximately 3.5-4.5 (estimated)3.9

The structural isomerism between Iso Furosemide and Furosemide results in subtle but potentially significant differences in physicochemical properties that may influence their respective pharmacological profiles. These differences can affect aspects such as absorption, distribution, and receptor binding affinity, potentially leading to distinctions in clinical efficacy and safety profiles.

Mechanism of Action

Iso Furosemide exerts its diuretic effect through inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and subsequently water. The resulting diuretic effect is potent and relatively rapid in onset, similar to that observed with furosemide.

At the molecular level, Iso Furosemide binds to specific sites on the NKCC2 transporter, disrupting its function and preventing the movement of ions across the renal tubular membrane. This action leads to several physiological consequences:

  • Increased excretion of sodium and chloride, resulting in enhanced water elimination

  • Elevation of potassium excretion, potentially leading to hypokalemia

  • Increased calcium and magnesium excretion

  • Stimulation of the renin-angiotensin-aldosterone system as a compensatory mechanism

  • Potential vasodilatory effects, particularly in the venous system

Beyond its primary effect on the NKCC2 transporter, Iso Furosemide likely exhibits vasodilatory effects that contribute to its therapeutic efficacy in managing acute pulmonary edema by reducing preload and afterload on the heart, similar to furosemide's documented effects . This dual mechanism of action—diuresis combined with vasodilation—makes loop diuretics particularly valuable in managing acute heart failure presentations.

Pharmacological Applications

Iso Furosemide finds primary application in the treatment of edematous conditions associated with various pathologies. The principal therapeutic applications include:

  • Management of edema associated with congestive heart failure, where reduction of fluid overload improves cardiac function and alleviates symptoms

  • Treatment of edema in liver cirrhosis, helping to reduce ascites and peripheral edema

  • Management of edema in renal disorders, including nephrotic syndrome

  • Adjunctive therapy in acute pulmonary edema

  • Treatment of hypertension, either as monotherapy or in combination with other antihypertensive agents

The efficacy of Iso Furosemide in these conditions stems from its potent diuretic action, which effectively reduces fluid volume and thereby alleviates symptoms associated with fluid overload. The rapid onset of action makes it particularly valuable in acute situations requiring prompt diuresis.

Table 2: Therapeutic Applications of Iso Furosemide and Clinical Outcomes

Clinical ConditionTherapeutic RoleExpected Clinical Outcomes
Congestive Heart FailureReduction of pulmonary congestion and peripheral edemaImproved exercise tolerance, reduced dyspnea, decreased hospitalizations
Liver CirrhosisManagement of ascites and peripheral edemaReduced abdominal distension, improved comfort, potential reduction in risk of spontaneous bacterial peritonitis
Renal DisordersControl of edema in nephrotic syndrome and chronic kidney diseaseReduced peripheral edema, improved patient comfort
Acute Pulmonary EdemaRapid reduction of pulmonary congestionImproved oxygenation, decreased work of breathing, reduced mortality
HypertensionReduction of blood pressure through decreased intravascular volumeLowered blood pressure, reduced cardiovascular risk

The vasodilatory properties of Iso Furosemide may additionally contribute to its effectiveness in treating acute pulmonary edema, where reducing venous return to the heart provides immediate symptomatic improvement. This dual mechanism—diuresis combined with vasodilation—explains the rapid clinical improvement often observed when loop diuretics are administered in acute heart failure settings.

Synthesis and Preparation Methods

The synthesis of Iso Furosemide involves a series of chemical reactions starting from appropriate precursors. A general synthetic route includes:

  • Photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride

  • Aminosulfonylation to introduce the sulfamoyl group

  • Condensation with furfurylamine to yield the final Iso Furosemide compound

This multistep synthesis requires precise control of reaction conditions, including temperature, pH, and solvent systems, to ensure high purity and yield of the final product. Industrial production methods employ similar synthetic pathways but with scaled-up processes and additional purification steps to meet pharmaceutical standards.

The quality control of synthesized Iso Furosemide typically involves analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to confirm structural identity and assess purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical use, with particular attention to potential impurities that could affect safety or efficacy.

Recent advances in synthetic methodologies may offer alternative routes to Iso Furosemide with improved efficiency, reduced environmental impact, or enhanced stereoselectivity. The development of green chemistry approaches to diuretic synthesis represents an active area of research that could impact future production methods for Iso Furosemide and related compounds.

ParameterEstimated ValueComments
Bioavailability50-70%Variable, influenced by formulation and patient factors
Protein Binding>95%Primarily to albumin
Volume of Distribution0.1-0.2 L/kgLimited distribution outside vascular compartment
Half-life1-3 hoursMay be prolonged in renal impairment
Time to Peak Concentration1-2 hoursFollowing oral administration
EliminationPrimarily renalCombination of filtration and tubular secretion
MetabolismHepatic and renalGlucuronidation is likely a major pathway

The pharmacokinetic parameters of Iso Furosemide may be altered in specific patient populations, particularly those with impaired renal or hepatic function. In patients with renal impairment, the half-life may be extended significantly, potentially necessitating dosage adjustments to prevent accumulation and toxicity.

Comparative Analysis with Furosemide

Iso Furosemide and furosemide share the same molecular formula (C12H11ClN2O5S) but differ in their structural arrangement. This isomeric relationship results in similarities in their general pharmacological effects while potentially conferring distinct properties that may affect clinical use.

Structural Comparison: Both compounds contain a sulfamoylbenzoic acid core with chlorine and furanylmethylamino substituents. The key difference lies in the positioning of these substituents on the benzene ring, which may influence receptor binding affinity and physicochemical properties.

Pharmacological Comparison: Both compounds function as loop diuretics through inhibition of the NKCC2 transporter . While their fundamental mechanism of action is the same, differences in potency, onset, and duration of action may exist due to their structural differences. Furosemide exerts direct vasodilatory effects that are valuable in treating acute pulmonary edema , and Iso Furosemide likely shares this property.

Clinical Comparison: The therapeutic applications of Iso Furosemide parallel those of furosemide, including management of edema in heart failure, liver disease, and renal disorders . Potential differences in efficacy, dosing requirements, and adverse effect profiles may influence clinical selection between these agents.

Table 4: Comparative Analysis of Iso Furosemide and Furosemide

CharacteristicIso FurosemideFurosemide
StructureIsomeric variant with altered substituent positionsStandard structure with 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid
PotencyComparable to furosemide1x (reference standard)
Onset of ActionRapid (estimated)Rapid (within 1 hour oral, 5 minutes IV)
Duration of Action6-8 hours (estimated)6-8 hours
BioavailabilityEstimated 50-70%Variable (10-90%, typically around 60-70%)
MetabolismPresumed hepatic and renalHepatic and renal (glucuronidation)
Primary ExcretionRenalRenal (43% unchanged)
Clinical ApplicationsEdema in heart failure, liver cirrhosis, renal disordersEdema in heart failure, liver disease, renal disorders, hypertension

The comparison highlights the similarities between these compounds while acknowledging the potential for differences in specific pharmacokinetic parameters and clinical outcomes. The choice between Iso Furosemide and furosemide in clinical practice may be influenced by individual patient factors, specific disease characteristics, and the particular pharmacokinetic profile desired for therapeutic optimization.

Adverse EffectMechanismManagement Strategy
HypokalemiaIncreased renal potassium excretionPotassium supplementation, combination with potassium-sparing diuretics
HyponatremiaExcessive sodium lossFluid restriction, close monitoring of serum sodium
HyperuricemiaDecreased uric acid clearanceMonitoring uric acid levels, allopurinol if symptomatic
OtotoxicityDirect toxicity to cochlear cellsAvoiding rapid IV administration, monitoring audiometry in high-risk patients
Allergic ReactionsImmunologic response to sulfonamide moietyDiscontinuation upon signs of allergy, alternative diuretics in patients with sulfa allergies
Metabolic AlkalosisLoss of hydrogen ions due to increased sodium delivery to distal tubuleChloride replacement, adjustment of dosage
Glucose IntoleranceAltered insulin sensitivityMonitoring blood glucose in diabetic patients
Hepatorenal ToxicityDirect cellular toxicity or immune-mediated injuryRegular monitoring of liver and kidney function tests

Carcinogenicity and genotoxicity studies of furosemide have shown mixed results, with some evidence of carcinogenic potential in mice at high doses . The genotoxicity profile of furosemide appears relatively benign, with negative results in several test systems . Given the structural similarity, Iso Furosemide may have a comparable toxicological profile, though specific studies would be needed to confirm this.

Current Research and Future Directions

Research on Iso Furosemide continues to explore its potential advantages over existing loop diuretics and its role in specific clinical scenarios. Current areas of investigation include:

Pharmacokinetic Optimization: Studies examining formulations and delivery systems to enhance bioavailability and consistency of absorption, potentially reducing variability in clinical response.

Novel Combinations: Research into fixed-dose combinations of Iso Furosemide with potassium-sparing diuretics or antihypertensive agents to improve efficacy and reduce adverse effects.

Specialized Applications: Investigation of specific roles in conditions such as acute kidney injury, pulmonary hypertension, and lymphedema, where targeted diuresis may offer therapeutic benefits.

Comparative Effectiveness: Head-to-head studies comparing Iso Furosemide with furosemide and other diuretics to establish relative efficacy, safety, and cost-effectiveness in various clinical settings.

Advanced Formulations: Development of extended-release preparations to provide more sustained diuretic effects and potentially improve adherence through less frequent dosing.

The exploration of co-crystal forms, similar to the furosemide-isonicotinamide cocrystal mentioned in the literature , represents another avenue for enhancing the physicochemical properties of Iso Furosemide. Such formulation innovations could potentially improve solubility, stability, or bioavailability.

Future directions for Iso Furosemide research may include personalized medicine approaches, where genetic factors influencing drug response and metabolism could guide individualized dosing and monitoring strategies. The integration of pharmacogenomic data with clinical parameters may eventually allow for more precise selection between different loop diuretics based on individual patient characteristics.

The development of novel delivery systems, such as transdermal or inhalation formulations, could expand the therapeutic utility of Iso Furosemide in specific clinical situations where conventional administration routes are suboptimal.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator